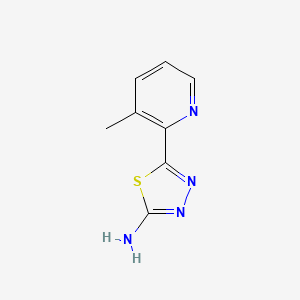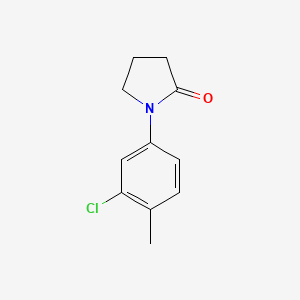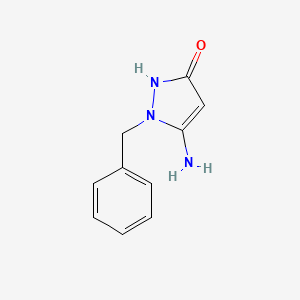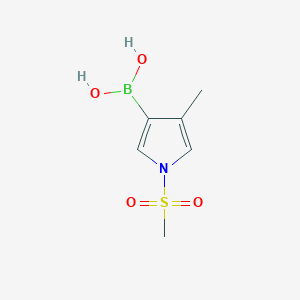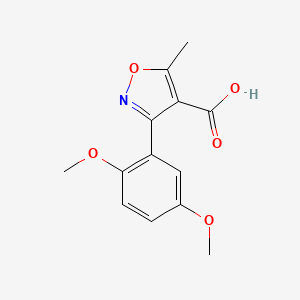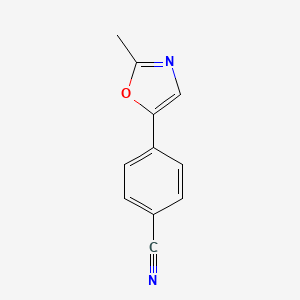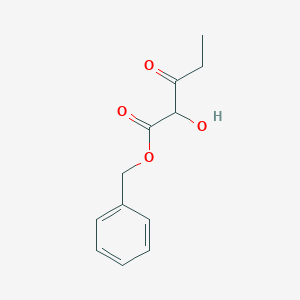
5-Bromo-4-(2-chloro-4-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022653 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide insights into its significance and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022653 involves specific reaction conditions and reagents. One common method includes the use of a magnetic manganese nanocatalyst, which is immobilized on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligand . This catalyst facilitates the formation of propargyl amines through three-component coupling reactions involving aromatic aldehydes or ketones, alkynes, and amines .
Industrial Production Methods: Industrial production of MFCD33022653 may involve scalable methods such as hydrothermal carbonization, which offers advantages like lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods ensure efficient and environmentally friendly production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022653 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022653 include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of graphite to graphite oxide involves voltage oscillations in the presence of sulfuric acid solution . This reaction reveals intermediate structures that appear and disappear over time, showcasing a new type of oscillating reaction .
Major Products Formed: The major products formed from the reactions of MFCD33022653 depend on the specific reaction conditions and reagents used. For instance, the oxidation of graphite results in the formation of graphite oxide, a material consisting of layers of graphene oxide .
Applications De Recherche Scientifique
MFCD33022653 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the synthesis of propargyl amines . In biology, it may be utilized for studying molecular interactions and pathways. In medicine, the compound’s unique properties can be explored for potential therapeutic applications. Additionally, in industry, MFCD33022653 can be used in the production of advanced materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD33022653 involves its interaction with specific molecular targets and pathways. For example, in the synthesis of propargyl amines, the magnetic manganese nanocatalyst facilitates the formation of carbon-nitrogen bonds through coupling reactions . This process involves the activation of aromatic aldehydes or ketones, alkynes, and amines, leading to the formation of the desired products.
Comparaison Avec Des Composés Similaires
MFCD33022653 can be compared with other similar compounds based on its structure and properties. Some similar compounds include other manganese-based catalysts and iron oxide nanoparticles. The uniqueness of MFCD33022653 lies in its specific catalytic activity and the ability to facilitate efficient and environmentally friendly reactions .
List of Similar Compounds:- Manganese-based catalysts
- Iron oxide nanoparticles
- Graphene oxide
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
5-bromo-4-(2-chloro-4-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
JLAUKHVVUCAHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


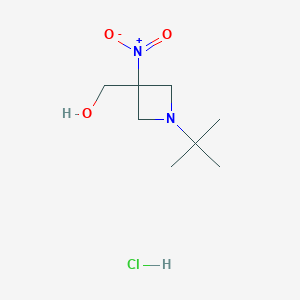
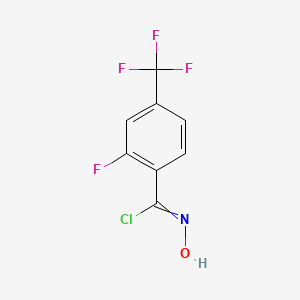
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
